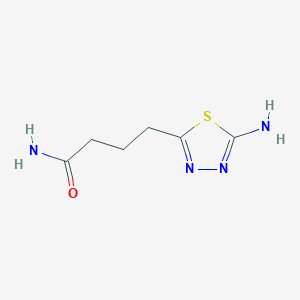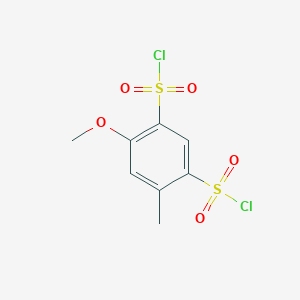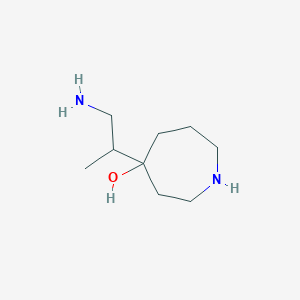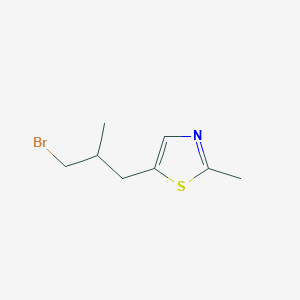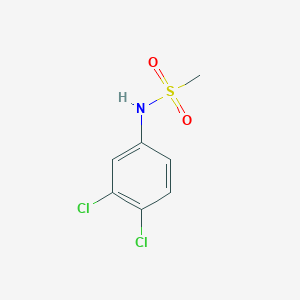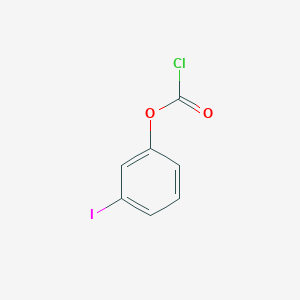
3-Iodophenyl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodophenyl chloroformate is an organic compound with the molecular formula C7H4ClIO2. It is a derivative of phenyl chloroformate, where an iodine atom is substituted at the meta position of the phenyl ring. This compound is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Iodophenyl chloroformate can be synthesized through the reaction of 3-iodophenol with phosgene. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
IC6H4OH+COCl2→IC6H4OCOCl+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of phosgene gas, which is highly toxic and requires stringent safety measures. The process is carried out in a controlled environment to ensure the safe handling of phosgene and the efficient production of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodophenyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: For carbamate formation, reactions are typically conducted in the presence of a base to absorb the hydrochloric acid byproduct.
Alcohols: For carbonate ester formation, reactions are carried out under anhydrous conditions to prevent hydrolysis.
Carboxylic Acids: For mixed anhydride formation, reactions are performed in the presence of a base.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Wissenschaftliche Forschungsanwendungen
3-Iodophenyl chloroformate has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various organic compounds, including carbamates and carbonates.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-iodophenyl chloroformate involves its reactivity as an electrophile. The compound reacts with nucleophiles, such as amines and alcohols, to form carbamates and carbonate esters, respectively. The molecular targets include the nucleophilic sites on the reacting molecules, and the pathways involved are typically substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Phenyl Chloroformate: Similar in structure but lacks the iodine substituent.
Benzyl Chloroformate: Contains a benzyl group instead of an iodine substituent.
Ethyl Chloroformate: Contains an ethyl group instead of an iodine substituent.
Uniqueness: 3-Iodophenyl chloroformate is unique due to the presence of the iodine atom, which can influence the reactivity and selectivity of the compound in various chemical reactions. The iodine substituent can also affect the physical properties, such as boiling point and solubility, compared to other chloroformates.
Eigenschaften
Molekularformel |
C7H4ClIO2 |
|---|---|
Molekulargewicht |
282.46 g/mol |
IUPAC-Name |
(3-iodophenyl) carbonochloridate |
InChI |
InChI=1S/C7H4ClIO2/c8-7(10)11-6-3-1-2-5(9)4-6/h1-4H |
InChI-Schlüssel |
WGERBGDDYWBIQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)I)OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


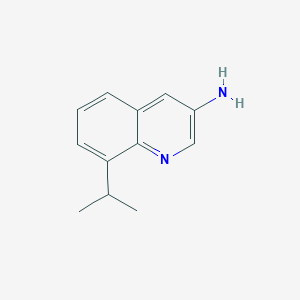



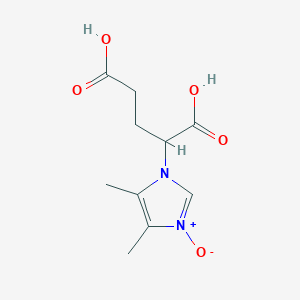
![2-[3-(Butan-2-yloxy)-1,2-oxazol-5-yl]acetic acid](/img/structure/B13206414.png)
![[(1S,2S)-2-amino-2-(methoxycarbonyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B13206420.png)
